Boiling Point and Volatility: Enables Lower-Temperature Processing and Simpler Post-Reaction Removal vs. HMDS and TMSDMA
DMSDMA boils at 67 °C, substantially lower than both HMDS (125 °C) and TMSDMA (84 °C) . This 58 °C difference versus HMDS translates into higher vapour pressure at typical silylation temperatures, facilitating vapour‑phase delivery and rapid evacuation from the reaction chamber without leaving carbonaceous residues .
| Evidence Dimension | Boiling point (atmospheric pressure) |
|---|---|
| Target Compound Data | 67 °C |
| Comparator Or Baseline | HMDS: 125 °C; TMSDMA: 84 °C |
| Quantified Difference | DMSDMA vs. HMDS: −58 °C; DMSDMA vs. TMSDMA: −17 °C |
| Conditions | Measured at 760 mmHg; data from authoritative chemical databases and supplier certificates of analysis. |
Why This Matters
Lower boiling point directly enables lower‑temperature vapour silylation and faster, cleaner removal of excess reagent, which is critical for high‑purity semiconductor and surface‑modification workflows.
